3-(methylcarbamoyl)benzoic Acid

Description

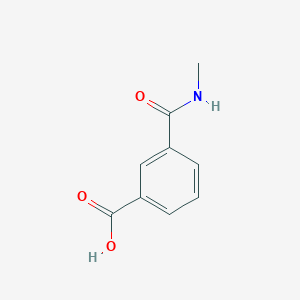

3-(Methylcarbamoyl)benzoic acid (CAS 23754-43-0) is a benzoic acid derivative featuring a methylcarbamoyl group (–CONHCH₃) at the meta position of the aromatic ring. This compound is structurally characterized by its carboxylic acid (–COOH) and carbamate (–CONHR) functional groups, which confer distinct physicochemical and biological properties. The molecular formula is C₉H₉NO₃, with a molecular weight of 194.19 g/mol . Its applications span pharmaceutical intermediates, agrochemicals, and research tools, particularly in drug discovery due to its modifiable scaffold.

Properties

IUPAC Name |

3-(methylcarbamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-10-8(11)6-3-2-4-7(5-6)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISDXXBVYCIDTIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452958 | |

| Record name | 3-(methylcarbamoyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23754-43-0 | |

| Record name | 3-(methylcarbamoyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylcarbamoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(methylcarbamoyl)benzoic acid typically involves the reaction of 3-aminobenzoic acid with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{3-Aminobenzoic acid} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-(Methylcarbamoyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed:

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

3-(Methylcarbamoyl)benzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features, including a carboxylic acid and a carbamoyl functional group, facilitate the development of bioactive molecules. For instance, it has been utilized in the synthesis of novel N-heterocyclic compounds with potential anti-inflammatory properties.

Potential as HIV-1 Protease Inhibitor

Research has indicated that derivatives of this compound can be designed as inhibitors for HIV-1 protease. A study demonstrated that specific modifications to its structure led to compounds exhibiting significant inhibitory activity against the protease enzyme, which is critical for viral replication .

Organic Synthesis

Synthesis Methodology

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with methyl isocyanate or methyl carbamate under controlled conditions. Common solvents include dichloromethane or tetrahydrofuran, and reactions are often conducted at room temperature or slightly elevated temperatures to optimize yield and purity.

Anti-inflammatory Properties

Several studies have explored the anti-inflammatory potential of this compound. In animal models, it has shown promise in reducing pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Case Studies

- Study on Rat Models : In a controlled study involving Wistar rats, administration of 3-(methylcarbamoyl)benzoic acid resulted in significant reductions in inflammatory markers following induced inflammation .

- HIV-1 Protease Inhibition : A series of compounds derived from 3-(methylcarbamoyl)benzoic acid were tested for their ability to inhibit HIV-1 protease, showing varying degrees of efficacy based on structural modifications .

Comparative Data Table

| Application Area | Compound Derivative | Notable Findings |

|---|---|---|

| Drug Synthesis | N-Heterocyclic Compounds | Potential anti-inflammatory properties |

Mechanism of Action

The mechanism of action of 3-(methylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and designing inhibitors .

Comparison with Similar Compounds

Structural Analogues with Carbamoyl Substituents

3-(Dimethylcarbamoyl)benzoic Acid (CAS 858981-15-4)

- Structure : Methyl groups replace both carbamoyl hydrogens.

- Molecular Formula: C₁₀H₁₁NO₃.

- Similarity score: 0.95 compared to the parent compound .

4-(Ethylcarbamoyl)benzoic Acid (CAS 167627-38-5)

- Structure : Ethylcarbamoyl group (–CONHCH₂CH₃) at the para position.

- Molecular Formula: C₁₀H₁₁NO₃.

- Key Differences : The ethyl group introduces steric bulk and altered metabolic stability. Positional isomerism (para vs. meta) affects electronic distribution and target binding .

3-Amino-5-(methylcarbamoyl)benzoic Acid (CAS 1954-96-7)

- Structure: Amino (–NH₂) group at position 3 and methylcarbamoyl at position 5.

- Molecular Formula : C₉H₁₀N₂O₃.

- Used in peptide mimetics and enzyme inhibitors .

Halogenated Derivatives

2-Iodo-4-(methylcarbamoyl)benzoic Acid

- Structure : Iodo substituent at position 2.

- Molecular Weight : 305.96 g/mol (HRMS data).

- Key Differences : The iodine atom increases molecular weight and polarizability, making it suitable for radiolabeling or as a heavy-atom derivative in crystallography. NMR data (δ 8.63 ppm for aromatic protons) confirms electronic effects from iodine .

Nitro and Sulfonamide Derivatives

3-Carbamoyl-5-nitrobenzoic Acid (CAS 90196-48-8)

- Structure: Nitro (–NO₂) group at position 5.

- Molecular Formula : C₈H₆N₂O₅.

- Key Differences : The electron-withdrawing nitro group increases acidity (pKa ~1.5) and reactivity toward nucleophilic substitution. Used in explosives research and as a precursor for dyes .

3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic Acid (CAS 794553-85-8)

- Structure : Dual sulfonamide groups enhance hydrophilicity.

- Purity : 95%.

- Applications: Potential use in diabetes research due to sulfonamide-mediated inhibition of carbonic anhydrase .

Physicochemical Properties Comparison

Biological Activity

3-(Methylcarbamoyl)benzoic acid, with the molecular formula C9H9NO3, is a derivative of benzoic acid characterized by the presence of a methylcarbamoyl group. This compound has garnered attention for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a benzene ring substituted with a methylcarbamoyl group, which enhances its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and proteins. The carbamoyl group can form hydrogen bonds, influencing enzyme activity and potentially inhibiting various biochemical pathways. Such interactions are critical in understanding the compound's role in therapeutic applications.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in various metabolic pathways. For example, its interaction with cyclooxygenase-2 (COX-2) suggests anti-inflammatory properties .

- Antioxidant Activity : Studies indicate that derivatives of benzoic acid possess antioxidant properties that may contribute to cellular protection against oxidative stress .

- Antimicrobial Properties : Preliminary investigations suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, although further studies are needed to elucidate its efficacy .

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

- Anti-inflammatory Studies : In a rat model of lipopolysaccharide (LPS)-induced inflammation, administration of related compounds demonstrated significant reductions in pro-inflammatory cytokines such as TNF-α and IL-1β. This suggests that compounds similar to this compound may effectively mitigate inflammatory responses .

- Protein Degradation Pathways : Research involving benzoic acid derivatives indicated that they could enhance the activity of protein degradation systems like the ubiquitin-proteasome pathway and autophagy-lysosome pathway. This finding underscores the potential for developing anti-aging agents based on this chemical scaffold .

- In Silico Studies : Computational modeling has suggested that this compound may act as a binder for key enzymes involved in metabolic processes, supporting its role as a potential therapeutic agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other benzoic acid derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-Aminobenzoic Acid | C7H7NO2 | Precursor in synthesis |

| 3-Nitrobenzoic Acid | C7H6N2O4 | Antimicrobial properties |

| 3-Hydroxybenzoic Acid | C7H6O3 | Antioxidant effects |

| This compound | C9H9NO3 | Anti-inflammatory, enzyme inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.